6-amino-1H-pyrimidin-2-one;hydrate

Description

Chemical Identification and Nomenclature

Systematic IUPAC Name and Alternative Designations

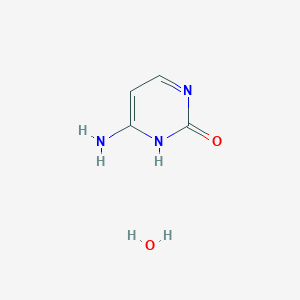

The International Union of Pure and Applied Chemistry (IUPAC) name for the anhydrous form of this compound is 6-amino-1H-pyrimidin-2-one . In its hydrated state, the systematic name expands to 6-amino-1H-pyrimidin-2-one hydrate , reflecting the inclusion of water molecules in the crystal lattice. Alternative designations for the anhydrous base include 4-amino-2-hydroxypyrimidine and 4-amino-1H-pyrimidin-2-one, which arise from alternate numbering conventions or functional group prioritization. The hydrate form is occasionally referenced as cytosine hydrate in biochemical contexts, aligning with its role as a nucleobase in nucleic acid chemistry.

CAS Registry Number and Molecular Formula Validation

The anhydrous form of 6-amino-1H-pyrimidin-2-one is assigned the CAS Registry Number 71-30-7 . While the hydrate-specific CAS entry is not explicitly documented in the provided sources, its molecular formula can be derived from the anhydrous base (C₄H₅N₃O) combined with water (H₂O), yielding C₄H₇N₃O₂ . Validation of the anhydrous formula is consistent across multiple databases, including PubChem and the Tokyo Chemical Industry (TCI) catalog, which confirm C₄H₅N₃O as the canonical composition.

Table 1: Molecular Formula Comparison

| Compound Form | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Anhydrous | C₄H₅N₃O | 111.10 |

| Hydrate (Monohydrate) | C₄H₇N₃O₂ | 129.12 |

Hydrate Stoichiometry and Crystallographic Water Content

Hydrate stoichiometry for 6-amino-1H-pyrimidin-2-one is typically characterized as a monohydrate (1:1 ratio of base to water), though polymorphism or variable hydration states may exist under different environmental conditions. The crystallographic water content contributes to stabilizing the molecular lattice through hydrogen bonding between the pyrimidine ring’s amino/hydroxyl groups and water molecules. While explicit crystallographic data for the hydrate form is absent in the provided sources, analogous structures (e.g., cytosine complexes with metals or halides) demonstrate water coordination patterns that likely extend to the hydrate.

Key Features of Hydrate Structure:

Structure

3D Structure of Parent

Properties

CAS No. |

6020-40-2 |

|---|---|

Molecular Formula |

C4H7N3O2 |

Molecular Weight |

129.12 g/mol |

IUPAC Name |

6-amino-1H-pyrimidin-2-one;hydrate |

InChI |

InChI=1S/C4H5N3O.H2O/c5-3-1-2-6-4(8)7-3;/h1-2H,(H3,5,6,7,8);1H2 |

InChI Key |

XQZAYGWDRJTKRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=O)N=C1)N.O |

Origin of Product |

United States |

Preparation Methods

Cyclization from Urea and α-Halo Ketones or Aldehydes

- Principle: The pyrimidine ring is formed by cyclization of urea with α-halo ketones or aldehydes.

- Reagents: Urea, α-halo ketones (e.g., phenacyl bromide), aldehydes.

- Conditions: Typically conducted under reflux or fusion conditions, sometimes solvent-free.

- Outcome: Formation of 6-amino-1H-pyrimidin-2-one derivatives, often followed by purification steps.

- Notes: This method allows for structural modifications by varying the α-halo ketone or aldehyde, enabling synthesis of analogs.

Substitution and Hydrolysis of Pyrimidine Derivatives (Industrial Scale)

- Process: Reacting pyrimidine derivatives bearing leaving groups (chlorine, bromine, or sulfonyloxy groups) with piperidine, followed by hydrolysis.

- Example: 1-acetoxy-6-amino-4-chloro-1,2-dihydro-2-iminopyrimidine reacted with piperidine in ethanol, refluxed, then hydrolyzed with sodium hydroxide.

- Yields: High yields reported (70-83%) with good purity.

- Advantages: Mild reaction conditions, economically feasible for industrial scale.

- Challenges: Side products from amino group damage require purification.

Condensation and Alkylation Reactions Using Aminopyrimidine Precursors

- Method: Aminopyrimidine derivatives react with α-bromoacetophenones in the presence of a few drops of dimethylformamide (DMF) without base catalysts.

- Mechanism: Initial condensation forms imine intermediates, followed by alkylation.

- Conditions: Short reaction times (~10 minutes) under fusion or mild heating.

- Products: 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4-diones and related compounds.

- Significance: Enables synthesis of functionalized pyrimidine derivatives with potential biological activity.

Dehydration and Ring Closure Using Polyphosphoric Acid

- Approach: Heating 6-aminouracil derivatives with polyphosphoric acid at 120–140 °C.

- Purpose: Facilitates dehydration and cyclization to form fused heterocyclic systems while retaining the amino group.

- Example: Conversion of 6-aminouracil derivatives to thiazolo[3,2-a]pyrimidine derivatives.

- Spectral Confirmation: IR and NMR data confirm retention of amino groups and formation of new ring systems.

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity Notes | Scale Suitability | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Cyclization (Urea + α-halo ketones) | Urea, α-halo ketones/aldehydes | Reflux, fusion, solvent-free possible | Moderate | Requires purification | Lab scale | Structural diversity possible | Moderate yields, purification needed |

| Substitution & Hydrolysis | Pyrimidine derivatives with halogens | Piperidine, ethanol, NaOH, reflux | 70–83 | High purity achievable | Industrial scale | Mild conditions, high yield | Side products from amino damage |

| Condensation & Alkylation | Aminopyrimidine derivatives | α-bromoacetophenones, DMF, short time | High | Verified by spectral data | Lab scale | Rapid, efficient synthesis | Limited to specific derivatives |

| Dehydration with Polyphosphoric Acid | 6-aminouracil derivatives | Polyphosphoric acid, 120–140 °C heating | Moderate | Amino group retained | Lab scale | Enables fused ring formation | High temperature, harsh conditions |

- Yields and Purity: Industrially optimized substitution/hydrolysis methods yield 70–83% with high purity, suitable for scale-up.

- Spectral Characterization: IR spectra show characteristic NH2 absorption bands (~3250–3450 cm⁻¹), carbonyl stretches (~1650–1750 cm⁻¹), and NMR confirms amino and methine protons consistent with target structures.

- Reaction Conditions: Mild reflux and hydrolysis conditions prevent degradation of amino groups, critical for maintaining biological activity.

- Mechanistic Insights: Condensation reactions proceed via nucleophilic attack of amino groups on electrophilic carbonyl carbons, followed by alkylation, confirmed by NMR and mass spectrometry.

- Industrial Relevance: The substitution/hydrolysis method using piperidine is economically viable and scalable, overcoming drawbacks of earlier oxidation-based syntheses.

The preparation of 6-amino-1H-pyrimidin-2-one;hydrate involves several synthetic routes, each with distinct advantages:

- Cyclization from urea and α-halo ketones offers versatility but moderate yields.

- Substitution and hydrolysis of halogenated pyrimidine derivatives with piperidine provide high yields and purity, suitable for industrial production.

- Condensation and alkylation with α-bromoacetophenones enable rapid synthesis of functionalized derivatives.

- Dehydration with polyphosphoric acid facilitates ring closure to fused heterocycles.

These methods are supported by detailed spectral analyses and optimized reaction conditions, ensuring the production of high-quality this compound for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-amino-1H-pyrimidin-2-one;hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: Nucleophilic substitution reactions are common, where substituents on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can have different biological and chemical properties.

Scientific Research Applications

Antimicrobial and Antiviral Activity

Research indicates that 6-amino-1H-pyrimidin-2-one;hydrate exhibits antimicrobial and antiviral properties. Its mechanism may involve the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammatory responses. By reducing the production of inflammatory mediators such as prostaglandin E2, this compound could be useful in treating inflammatory conditions.

Enzyme Modulation

Studies have shown that the compound can modulate enzyme activity, influencing metabolic pathways relevant to various diseases. This interaction profile is essential for understanding its therapeutic applications, particularly in treating infectious diseases.

Case Study 1: Anticancer Activity

A recent study explored the anticancer properties of derivatives of pyrimidine compounds similar to this compound. The derivatives demonstrated efficacy against several cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance biological activity. For instance, a specific derivative exhibited potent anti-cancer activity against glioblastoma cells when combined with clinically relevant small molecule inhibitors .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in models of chronic inflammation. The compound was shown to significantly reduce markers of inflammation in vivo, highlighting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-amino-1H-pyrimidin-2-one;hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, pyrimidine-based compounds are known to inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thus exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

6-Amino-5-fluoro-1H-pyrimidin-2-one

- Structure : Fluorine substitution at position 5 (C₄H₄FN₃O).

- Properties :

- Applications :

- Precursor in anticancer agents (e.g., 5-fluorouracil analogues) and antiviral drugs.

6-(Hydroxyamino)-1H-pyrimidin-2-one (N⁴-Hydroxycytosine)

- Structure: Hydroxyamino group at position 4 (C₄H₅N₃O₂).

- Properties: Hydrogen bond donors/acceptors: 3/3 (vs. 2/3 for cytosine). XLogP3 = -2.1, indicating higher hydrophilicity than cytosine (XLogP3 ≈ -1.3) .

- Applications :

- Investigated for mutagenic properties due to altered tautomerism and base-pairing capabilities.

Dihydropyrimidin-2(1H)-one Derivatives

- Structure : Saturated pyrimidine ring with two additional hydrogens.

- Properties :

- Applications :

- Core structure in antihypertensive (e.g., monastrol) and antimalarial agents.

6-Amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one

- Structure : Thioxo group at position 2 (C₄H₅N₃OS).

- Properties :

- Applications :

- Intermediate in fused pyrimidine synthesis (e.g., pyrimido[4,5-d]pyrimidines for kinase inhibition).

2-Amino-6-hydrazinyl-1H-pyrimidin-4-one

- Structure : Hydrazinyl group at position 6 (C₄H₆N₆O).

- Properties :

- Applications :

- Precursor in heterocyclic chemistry for synthesizing triazines and tetrazoles.

Comparative Data Table

Key Research Findings

- Fluorinated Derivatives: 6-Amino-5-fluoro-1H-pyrimidin-2-one shows 10-fold higher metabolic stability in hepatic microsome assays compared to cytosine, making it a superior candidate for prolonged therapeutic action .

- Thioxo Analogues: The sulfur atom in 6-amino-2-thioxo derivatives enhances binding affinity to kinase enzymes (IC₅₀ ≈ 50 nM vs. >1 µM for cytosine) due to hydrophobic interactions .

- Hydrate Stability: The hydrate form of cytosine increases aqueous solubility (25 mg/mL vs. 8 mg/mL for anhydrous form), critical for intravenous formulations .

Biological Activity

6-amino-1H-pyrimidin-2-one;hydrate is a heterocyclic organic compound with the molecular formula C4H7N3O2 and a molecular weight of approximately 129.12 g/mol. Its structure consists of a pyrimidine ring with an amino group at position 6, which is significant for its biological activity. The hydrate form indicates the presence of water molecules, influencing its solubility and reactivity in biological systems. This article explores the biological activities of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound's chemical structure allows it to undergo various reactions, including oxidation, reduction, and substitution. These reactions can yield different derivatives that may exhibit unique biological properties. The specific interactions of this compound with biological targets are crucial for understanding its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial and antiviral properties . It has been shown to inhibit the growth of various pathogenic microorganisms by targeting essential enzymes involved in their metabolic pathways. One proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory responses by reducing the production of inflammatory mediators like prostaglandin E2.

Antiviral Activity

In addition to its antimicrobial effects, studies have highlighted the compound's potential as an antiviral agent . It has been evaluated against several viruses, demonstrating efficacy in inhibiting viral replication. The specific mechanisms may involve interference with viral enzyme activity or modulation of host cell responses to viral infection .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory and infectious processes, such as COX enzymes and other critical metabolic enzymes.

- Binding Affinity : Research is ongoing to determine its binding affinities with specific proteins and receptors, which is essential for elucidating its pharmacological profile.

Case Studies

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and other Gram-positive and Gram-negative bacteria .

- Antiviral Evaluation : In vitro assays revealed that the compound effectively inhibited viral replication in several models, suggesting its potential as a therapeutic agent against viral infections .

- Inflammation Modulation : Experimental models showed that treatment with this compound reduced markers of inflammation, supporting its role in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Aminopyrimidine | Similar pyrimidine base | Moderate antimicrobial activity |

| 4-Amino-6-hydroxy-2-mercaptopyrimidine | Additional functional groups | High reactivity but varied activity |

| 6-Aminouracil | Related pyrimidine derivative | Antiviral properties |

The distinct combination of functional groups in this compound enhances its biological activities compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.